molecular formula C10H9FN4S B5613547 Triazole derivative.

Triazole derivative.

Cat. No.: B5613547
M. Wt: 236.27 g/mol
InChI Key: MZWDAEVXPZRJTQ-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with three nitrogen atoms. There are two primary isomers of triazole: 1,2,3-triazole and 1,2,4-triazole. These compounds have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction can be catalyzed by copper (Cu(I)) to yield 1,4-disubstituted 1,2,3-triazoles under mild conditions . Another method involves the strain-promoted azide-alkyne cycloaddition, which does not require a metal catalyst .

1,2,4-Triazoles can be synthesized through the reaction of hydrazines with carboxylic acids or their derivatives, such as esters or nitriles. This reaction typically requires acidic or basic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of triazole derivatives often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired substitution pattern and the specific application of the triazole derivative. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Triazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, acylating agents.

Major Products:

Mechanism of Action

The mechanism of action of triazole derivatives varies depending on their specific application. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death . Triazole derivatives can also interact with various enzymes and receptors in biological systems, leading to their diverse pharmacological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,14,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWDAEVXPZRJTQ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.